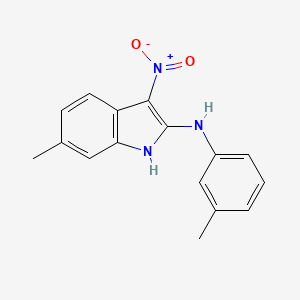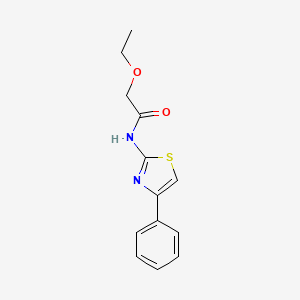![molecular formula C20H17ClFNO2S2 B4089105 4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide](/img/structure/B4089105.png)
4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide is an organic compound with the molecular formula C20H17ClFNO2S2 It is a sulfonamide derivative that contains both chloro and fluoro substituents on its aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-fluorothiophenol with 2-bromo-2-phenylethylamine under basic conditions to form the intermediate 2-(4-fluorophenyl)sulfanyl-2-phenylethylamine.
Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced sulfide form.
Hydrolysis: Corresponding amine and sulfonic acid derivatives.
Applications De Recherche Scientifique
4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition can lead to the disruption of bacterial cell growth and replication. Additionally, the compound’s aromatic substituents may interact with other biological pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(4-fluorophenyl)benzenesulfonamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide is unique due to its specific combination of chloro and fluoro substituents, as well as the presence of both sulfanyl and sulfonamide functional groups. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)sulfanyl-2-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO2S2/c21-16-6-12-19(13-7-16)27(24,25)23-14-20(15-4-2-1-3-5-15)26-18-10-8-17(22)9-11-18/h1-13,20,23H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJYBDFSAGWURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-nitrophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B4089022.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE](/img/structure/B4089030.png)
![5-(3-Fluorophenyl)-2-(3-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4089037.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4089041.png)
![4-methyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4089052.png)
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B4089057.png)

![METHYL 2-[7-({[2,5-DIETHOXY-4-(MORPHOLIN-4-YL)PHENYL]CARBAMOYL}METHOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE](/img/structure/B4089073.png)
![N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4089081.png)
![3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4089094.png)

![7-(3-bromophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4089097.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B4089119.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4089131.png)
